N-Desmethyladinazolam mesylate is a significant compound derived from adinazolam, a benzodiazepine derivative. This compound is recognized for its pharmacological activity, particularly in the modulation of the central nervous system. N-Desmethyladinazolam is the primary metabolite of adinazolam and has been shown to contribute significantly to the psychomotor effects associated with adinazolam administration. Its classification falls under new psychoactive substances, particularly within the category of designer benzodiazepines.
N-Desmethyladinazolam mesylate originates from adinazolam, which is synthesized through various chemical methods. The compound is classified as a triazolobenzodiazepine, characterized by a triazole ring fused to a benzodiazepine core. This structural modification enhances its affinity for gamma-aminobutyric acid type A receptors, contributing to its psychoactive properties. The compound is often studied in the context of its effects on psychomotor performance and sedation.
The synthesis of N-desmethyladinazolam mesylate can be achieved through several methods:
The synthetic routes reported often involve well-established organic chemistry techniques and require access to a laboratory equipped for chemical synthesis.
N-Desmethyladinazolam mesylate has a complex molecular structure characterized by:
N-Desmethyladinazolam mesylate undergoes various chemical reactions typical of benzodiazepines:
These reactions are crucial for understanding how N-desmethyladinazolam is processed in biological systems.
The mechanism of action for N-desmethyladinazolam mesylate primarily involves interaction with gamma-aminobutyric acid type A receptors in the central nervous system. This interaction leads to enhanced inhibitory neurotransmission, resulting in sedative and anxiolytic effects. Key pharmacodynamic data includes:
These parameters indicate that N-desmethyladinazolam has significant potency and efficacy within therapeutic ranges.
N-Desmethyladinazolam mesylate possesses several notable physical and chemical properties:
These properties are essential for formulation development and therapeutic application.
N-Desmethyladinazolam mesylate is primarily used in research settings to study its pharmacological effects on psychomotor performance and sedation. It serves as a model compound for investigating new psychoactive substances within clinical settings, particularly concerning their safety profiles and potential therapeutic applications in anxiety disorders or sleep disturbances.
Research continues to explore its effects on cognitive functions, providing insights into how modifications in benzodiazepine structures can influence their clinical efficacy and safety profiles.
N-Desmethyladinazolam mesylate (CAS# 37115-33-6) is the primary active metabolite of adinazolam, featuring a demethylated tertiary amine group that fundamentally alters its chemical behavior. The molecular formula is C₁₉H₂₀ClN₅O₃S, with a monoisotopic mass of 433.91 g/mol [4]. Its structural framework consists of a triazolo[4,3-a][1,4]benzodiazepine core with an 8-chloro substituent, a 6-phenyl group, and a methylaminomethyl side chain at the 1-position (versus the dimethylaminomethyl group in adinazolam) protonated with methanesulfonic acid [4] [10].
The IUPAC name is 1-(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,5-a][1,4]benzodiazepin-1-yl)-N-methyl-methanamine methanesulfonate, reflecting the mesylate salt formation [4]. Key identifiers include:
Unlike benzodiazepines with chiral centers, N-desmethyladinazolam exhibits no stereoisomers due to its planar ring system and absence of asymmetric carbons. This structural simplicity minimizes configurational complexity during synthesis [9].
The mesylate salt form significantly enhances aqueous solubility compared to the free base, making it suitable for analytical and experimental applications. Key physicochemical properties include:
Table 1: Physicochemical Profile of N-Desmethyladinazolam Mesylate
Property | Value | Conditions/Notes |
---|---|---|
Water Solubility | >50 mg/mL | 20°C; mesylate salt form [10] |
Partition Coefficient (LogP) | 2.57 (free base) | Predicts moderate lipophilicity [8] |
Melting Point | 171–172.5°C (free base analog) | Adinazolam reference [6] |
Boiling Point (Predicted) | 533.6°C at 760 mmHg | Calculated value [4] |
Flash Point | 276.5°C | Calculated value [4] |
Stability: The compound decomposes under strong acids/bases via triazole ring cleavage or diazepine ring opening [6]. Thermal gravimetric analysis shows stability up to 200°C, with decomposition occurring at higher temperatures [4]. Photodegradation studies indicate sensitivity to UV light, requiring storage in amber glass [9].
Crystallography: While single-crystal X-ray data is limited in search results, molecular packing simulations suggest a monoclinic lattice with P2₁/c space group. The mesylate anion forms hydrogen bonds with the protonated secondary amine (N-H···O₃S), creating a stable salt bridge [4] [10].
N-Desmethyladinazolam differs from adinazolam (C₂₀H₂₂ClN₅O₃S) by the absence of one N-methyl group, reducing its mass by 14 Da. Critical structural and electronic comparisons include:
Table 2: Structural Comparison with Adinazolam
Characteristic | N-Desmethyladinazolam | Adinazolam | Biological Consequence |
---|---|---|---|
Molecular Formula | C₁₉H₂₀ClN₅O₃S | C₂₀H₂₂ClN₅O₃S | Altered metabolism [2] |
Molar Mass | 433.91 g/mol | 447.94 g/mol | Fragmentation patterns differ in MS |
N1 Side Chain | -CH₂NHCH₃⁺·CH₃SO₃⁻ | -CH₂N(CH₃)₂⁺·CH₃SO₃⁻ | Reduced steric bulk [6] |
pKa (amine) | 6.30 (predicted) | 6.30 (measured) | Similar ionization at physiological pH |
Receptor Affinity | Higher GABAA binding affinity | Lower affinity | 20-40× increased potency [6] |
The demethylation increases the molecule's polar surface area from 46.31 Ų to 53.42 Ų, enhancing water solubility but reducing blood-brain barrier permeability [8]. Electronic effects include altered charge distribution around the triazole ring, increasing hydrogen-bonding capacity at the secondary amine [6] [9].
NMR Spectroscopy (predicted for free base):
Mass Spectrometry:
Table 3: Characteristic Mass Spectral Fragments
m/z | Relative Abundance (%) | Fragment Ion |
---|---|---|
337 | 100.0 | [C₁₈H₁₇ClN₅]⁺ (M⁺) |
322 | 85.6 | [M-CH₃]⁺ |
280 | 42.3 | [M-C₂H₅N]⁺ |
165 | 78.9 | [C₁₀H₈ClN₂]⁺ (diazepinium ion) |
Infrared Spectroscopy:
The spectroscopic profile provides definitive identification markers, particularly the N-H stretch at 3350 cm⁻¹ distinguishing it from the tertiary amine in adinazolam [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7